molecular formula C10H9FO3 B2623696 4-Cyclopropoxy-2-fluorobenzoic acid CAS No. 1243385-58-1

4-Cyclopropoxy-2-fluorobenzoic acid

Cat. No.: B2623696
CAS No.: 1243385-58-1
M. Wt: 196.177
InChI Key: NAXSVFHXURMMGS-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-fluorobenzoic acid is an organic compound with the molecular formula C10H9FO3 and a molecular weight of 196.18 g/mol It is characterized by the presence of a cyclopropoxy group and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its transition metal-free nature and the high yields it provides. The reaction typically involves the use of fluoride salts such as potassium fluoride (KF) or cesium fluoride (CsF) in solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and solvents, as well as reaction conditions, would be optimized for cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

    Esterification: Alcohols (e.g., methanol, ethanol) in the presence of acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoic acids.

    Esterification: Formation of esters such as methyl 4-cyclopropoxy-2-fluorobenzoate.

    Reduction: Formation of 4-cyclopropoxy-2-fluorobenzyl alcohol or 4-cyclopropoxy-2-fluorobenzaldehyde.

Scientific Research Applications

4-Cyclopropoxy-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The cyclopropoxy group and fluorine atom contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropoxybenzoic acid: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    2-Fluorobenzoic acid: Lacks the cyclopropoxy group, which may influence its solubility and interaction with biological targets.

    4-Methoxy-2-fluorobenzoic acid: Contains a methoxy group instead of a cyclopropoxy group, which can alter its chemical and biological properties.

Uniqueness

4-Cyclopropoxy-2-fluorobenzoic acid is unique due to the combination of the cyclopropoxy group and the fluorine atom on the benzoic acid core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-cyclopropyloxy-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-9-5-7(14-6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXSVFHXURMMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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